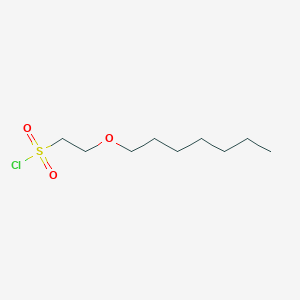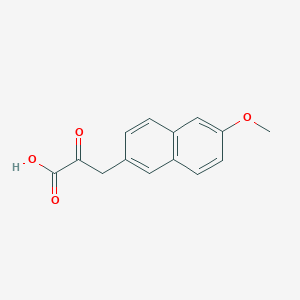
2-amino-3-(1H-indazol-3-yl)propanoicaciddihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride, typically involves cyclization reactions. One common method is the transition metal-catalyzed reaction, which facilitates the formation of the indazole ring . Another approach is the reductive cyclization reaction, which involves the reduction of nitro compounds to amines followed by cyclization .
Industrial Production Methods
Industrial production of indazole derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid, while reduction may yield 2-amino-3-(1H-indazol-3-yl)propanol .
Wissenschaftliche Forschungsanwendungen
2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-(1H-indol-3-yl)propanoic acid: This compound is structurally similar but contains an indole ring instead of an indazole ring.
2-amino-3-(1H-pyrazol-3-yl)propanoic acid: This compound contains a pyrazole ring instead of an indazole ring.
Uniqueness
2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride is unique due to its indazole ring, which imparts distinct biological activities and chemical properties compared to similar compounds . This uniqueness makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C10H13Cl2N3O2 |
|---|---|
Molekulargewicht |
278.13 g/mol |
IUPAC-Name |
2-amino-3-(2H-indazol-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9;;/h1-4,7H,5,11H2,(H,12,13)(H,14,15);2*1H |
InChI-Schlüssel |
DMZQQLGVEKOSIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)


![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)




![1-[1-(3-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533999.png)
